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Compound of Interest

Compound Name: 2-Hydroxyanthraquinone

Cat. No.: B1200814

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-
hydroxyanthraquinone, a valuable intermediate in the manufacturing of dyes and
pharmaceuticals, starting from phthalic anhydride. Two primary synthetic routes are presented:
a Friedel-Crafts acylation pathway involving an anisole intermediate, and a classical approach
through the sulfonation of anthraquinone.

Route 1: Friedel-Crafts Acylation of Anisole followed
by Cyclization and Demethylation

This modern approach offers a regioselective synthesis of 2-hydroxyanthraquinone. The
synthesis proceeds in three main steps:

» Friedel-Crafts Acylation: Phthalic anhydride undergoes a Friedel-Crafts acylation with anisole
in the presence of a Lewis acid catalyst to produce 2-(4-methoxybenzoyl)benzoic acid.

o Cyclization: The resulting 2-(4-methoxybenzoyl)benzoic acid is cyclized using a strong acid
to form 2-methoxyanthraquinone.

o Demethylation: The methoxy group of 2-methoxyanthraquinone is cleaved to yield the final
product, 2-hydroxyanthraquinone.

Experimental Protocols
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Step 1: Synthesis of 2-(4-methoxybenzoyl)benzoic acid

e Materials:

o

[e]

o

o

[¢]

[¢]

o

Phthalic anhydride: 14.8 g (0.1 mol)

Anisole: 10.8 g (0.1 mol)

Anhydrous aluminum chloride (AICl3): 29.3 g (0.22 mol)
Dichloromethane (CH2Cl2): 200 mL

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate (NaHCOs) solution

Anhydrous magnesium sulfate (MgSQOa)

e Procedure:

To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g) and
dichloromethane (100 mL).

Cool the suspension to 0 °C in an ice bath.

In a separate beaker, dissolve phthalic anhydride (14.8 g) and anisole (10.8 g) in
dichloromethane (100 mL).

Add the solution from the beaker to the dropping funnel and add it dropwise to the AICIs
suspension over 30 minutes, maintaining the temperature at O °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for
12 hours.

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50
mL of concentrated HCI.
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o Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50
mL).

o Combine the organic layers and wash with 1 M HCI (100 mL), followed by saturated
NaHCOs solution (100 mL).

o Dry the organic layer over anhydrous MgSOea, filter, and evaporate the solvent under
reduced pressure to yield crude 2-(4-methoxybenzoyl)benzoic acid.

o Recrystallize the crude product from ethanol/water to obtain pure 2-(4-
methoxybenzoyl)benzoic acid.

Step 2: Synthesis of 2-methoxyanthraquinone

e Materials:
o 2-(4-methoxybenzoyl)benzoic acid: 25.6 g (0.1 mol)
o Concentrated sulfuric acid (H2SOa): 150 mL

e Procedure:

o In a 250 mL beaker, carefully add 2-(4-methoxybenzoyl)benzoic acid (25.6 g) to
concentrated sulfuric acid (150 mL) with stirring.

o Heat the mixture to 100 °C in an oil bath and maintain this temperature for 2 hours.

o Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500
g of crushed ice.

o The precipitate of 2-methoxyanthraquinone is collected by vacuum filtration.
o Wash the solid with copious amounts of water until the filtrate is neutral.
o Dry the product in a vacuum oven at 60 °C.

Step 3: Synthesis of 2-hydroxyanthraquinone
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o Materials:

o

2-methoxyanthraquinone: 23.8 g (0.1 mol)

[¢]

Anhydrous aluminum chloride (AICI3): 40 g (0.3 mol)

Toluene: 200 mL

[¢]

[e]

1 M Hydrochloric acid (HCI)
e Procedure:

o In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser,
suspend 2-methoxyanthraquinone (23.8 g) and anhydrous aluminum chloride (40 g) in
toluene (200 mL).

o Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
o Cool the reaction mixture to room temperature and slowly add 1 M HCI (200 mL).

o The precipitate is collected by vacuum filtration, washed with water, and then with a small
amount of cold ethanol.

o Recrystallize the crude product from ethanol to yield pure 2-hydroxyanthraquinone.

Quantitative Data Summary
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Caption: Workflow for the synthesis of 2-hydroxyanthraquinone via the Friedel-Crafts
acylation route.
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Route 2: Sulfonation of Anthraquinone and
Subsequent Alkali Fusion

This classical industrial method involves the initial synthesis of anthraquinone, followed by
sulfonation at the 2-position and subsequent nucleophilic substitution with hydroxide.

e Anthraquinone Synthesis: Phthalic anhydride is reacted with benzene to form 2-
benzoylbenzoic acid, which is then cyclized to anthraquinone.

» Sulfonation: Anthraquinone is sulfonated using fuming sulfuric acid (oleum) to yield
anthraquinone-2-sulfonic acid.

» Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is fused with sodium
hydroxide at high temperatures to produce 2-hydroxyanthraquinone.

Experimental Protocols

Step la: Synthesis of 2-benzoylbenzoic acid
e Materials:

o Phthalic anhydride: 148 g (1.0 mol)

o

Benzene: 780 mL (8.8 mol)

o

Anhydrous aluminum chloride (AICI3): 300 g (2.25 mol)

[¢]

Concentrated hydrochloric acid (HCI)

[¢]

10% Sodium carbonate (Na2COs) solution

e Procedure:
o In a2 L three-necked flask, suspend anhydrous AICIs (300 g) in benzene (780 mL).
o Add phthalic anhydride (148 g) portion-wise with stirring.

o Heat the mixture under reflux for 3 hours. Hydrogen chloride gas will be evolved.
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o Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of ice and 200 mL of
concentrated HCI.

o Steam distill the mixture to remove excess benzene.
o Filter the hot solution to remove insoluble impurities.
o Cool the filtrate to precipitate crude 2-benzoylbenzoic acid.

o Purify by dissolving the crude product in 10% Na=COs solution, treating with activated
charcoal, filtering, and re-precipitating with HCI.

Step 1b: Synthesis of Anthraquinone

o Materials:
o 2-benzoylbenzoic acid: 226 g (1.0 mol)
o Concentrated sulfuric acid (H2SOa4): 1 L

e Procedure:

[e]

Dissolve 2-benzoylbenzoic acid (226 g) in concentrated H2SOa4 (1 L).

Heat the solution to 120-130 °C for 2 hours.

o

[¢]

Cool the mixture and pour it carefully onto 5 L of ice water.

o

Filter the precipitated anthraquinone, wash thoroughly with water until neutral, and dry.
Step 2: Synthesis of Sodium Anthraquinone-2-sulfonate
e Materials:

o Anthraquinone: 208 g (1.0 mol)

o 20% Oleum (fuming sulfuric acid): 400 mL

o Sodium chloride (NaCl)
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e Procedure:

o

In a sulfonating pot, heat 20% oleum (400 mL) to 120 °C.

o Add anthraquinone (208 g) in portions over 1 hour, maintaining the temperature at 120-
125 °C.

o After the addition is complete, continue heating at 125 °C for 4 hours.
o Cool the reaction mixture to 80 °C and carefully add it to 2 L of water.
o Boil the diluted solution and add sodium chloride until the product precipitates.

o Filter the hot solution to collect the sodium anthraquinone-2-sulfonate. Wash with a small
amount of cold brine and dry.

Step 3: Synthesis of 2-hydroxyanthraquinone
e Materials:

o Sodium anthraquinone-2-sulfonate: 310 g (1.0 mol)

[e]

Sodium hydroxide (NaOH): 600 g

o

Potassium chlorate (KCIOs): 30 g

Water: 300 mL

[¢]

o

Dilute sulfuric acid (H2S0a)
e Procedure:

o In a high-temperature autoclave, prepare a melt of sodium hydroxide (600 g) and
potassium chlorate (30 g) in water (300 mL).

o Heat the mixture to 200 °C.

o Add sodium anthraquinone-2-sulfonate (310 g) in small portions with vigorous stirring.
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[e]

o

[¢]

hydroxyanthraquinone.

[¢]

Cool the melt and dissolve it in 5 L of hot water.

Acidify the solution with dilute sulfuric acid to precipitate the crude 2-

Filter the precipitate, wash with hot water, and recrystallize from ethanol.

: o :

After the addition, raise the temperature to 220-230 °C and maintain for 6 hours.
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Step 1: Anthraquinone Synthesis

Step 2: Sulfonation
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Step 3: Alkali Fusion

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-hydroxyanthraquinone via the sulfonation route.

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-
Hydroxyanthraquinone from Phthalic Anhydride]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1200814#synthesis-of-2-
hydroxyanthraquinone-from-phthalic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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